21-Carboxy Dexamethasone

描述

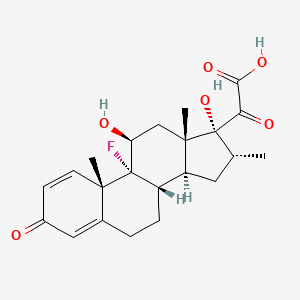

Structure

3D Structure

属性

CAS 编号 |

84449-15-0 |

|---|---|

分子式 |

C22H27FO6 |

分子量 |

406.4 g/mol |

IUPAC 名称 |

2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C22H27FO6/c1-11-8-15-14-5-4-12-9-13(24)6-7-19(12,2)21(14,23)16(25)10-20(15,3)22(11,29)17(26)18(27)28/h6-7,9,11,14-16,25,29H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,19+,20+,21+,22+/m1/s1 |

InChI 键 |

HJQXVITYEPBWQP-LODYHXIVSA-N |

手性 SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C(=O)O)O)C)O)F)C |

规范 SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C(=O)O)O)C)O)F)C |

产品来源 |

United States |

Chemical Synthesis and Derivatization Approaches for C21 Carboxy Dexamethasone Analogs

Strategies for Introducing Carboxyl Groups at the C21 Position of Dexamethasone (B1670325)

The introduction of a carboxyl moiety at the C21 position can be accomplished through direct oxidation of the primary alcohol or by attaching a carboxyl-terminated linker via an ester bond.

Direct oxidation of the C21 hydroxyl group presents a straightforward route to C21-Carboxy Dexamethasone, also known as dexamethasone-21-oic acid. nih.gov This transformation converts the hydroxymethyl ketone side chain into a carboxylic acid.

One documented method involves periodate (B1199274) oxidation, which cleaves the C20-C21 bond to convert the hydroxymethyl ketone moiety into a carboxyl group. nih.gov This approach prepares the steroid for subsequent conjugation reactions, for instance, forming an amide bond using N-hydroxysuccinimide (NHS) and N,N′-dicyclohexylcarbodiimide (DCC) chemistry. nih.gov

Additionally, corticosteroids with the 20-keto-21-hydroxyl side chain, including dexamethasone, can undergo autooxidation under strong alkaline conditions. researchgate.net This process can lead to the formation of various degradation products, including the 21-aldehyde, which is a precursor to the corresponding carboxylic acid derivative. researchgate.netmdpi.com The rate of this autooxidation is dependent on the strength and concentration of the base used. researchgate.net

Table 1: Overview of Direct Oxidation Strategies

| Method | Oxidizing Agent/Condition | Intermediate/Product | Key Features |

|---|---|---|---|

| Periodate Oxidation | Sodium periodate (NaIO₄) | Carboxyl group at C21 | Prepares for amide bond formation. nih.gov |

A widely employed and versatile strategy for introducing a terminal carboxyl group is through the formation of an ester linkage with a dicarboxylic acid, most commonly succinic acid. This results in a dexamethasone-hemisuccinate analog. nih.govnih.gov This method is often preferred as it provides a spacer arm and utilizes milder conditions than direct oxidation.

The process typically involves two main steps:

Esterification: The C21 hydroxyl group of dexamethasone is reacted with a cyclic anhydride (B1165640), such as succinic anhydride. This reaction is often catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP), which facilitates the acylation of the sterically accessible alcohol. nih.govresearchgate.net The ring-opening of the anhydride forms an ester bond at the C21 position, leaving a free carboxylic acid at the other end of the succinate (B1194679) linker. nih.gov

Activation and Coupling: The newly introduced carboxyl group can then be "activated" using carbodiimide (B86325) chemistry for subsequent conjugation. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC), react with the carboxyl group to form a highly reactive O-acylisourea intermediate. nih.govmdpi.com This intermediate can then readily react with an amine group on another molecule to form a stable amide bond. mdpi.commdpi.com To increase yields and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBT) are often included. mdpi.comnih.gov The variation involving DCC and DMAP for esterification is known as the Steglich esterification. nih.govresearchgate.net

This strategy has been successfully used to conjugate dexamethasone to hyaluronic acid, polypeptides, and other polymers. nih.govnih.gov

An alternative route to C21-carboxylated analogs involves the initial conversion of the C21 hydroxyl group into an aldehyde intermediate. nih.gov This two-step approach provides another pathway for introducing a carboxyl functional group.

The first step is the selective oxidation of the primary alcohol at the C21 position to an aldehyde. This can be achieved using oxidizing agents such as chromium (VI) oxide in the presence of pyridine. nih.gov The resulting corticosteroid aldehyde can then be further reacted to introduce the carboxyl group. One method involves reacting the aldehyde with O-(carboxymethyl) hydroxylamine (B1172632) hemihydrochloride to yield an –(O-carboxymethyl)oxime analog, which contains a terminal carboxyl group ready for further conjugation. nih.gov

This precarboxylation via an aldehyde intermediate is a necessary precursor for certain organic chemistry reactions aimed at covalently bonding the steroid to biological macromolecules. nih.gov

Spectroscopic Characterization of Cthis compound Analogs

The structural confirmation of Cthis compound and its derivatives is essential to verify the success of the synthetic pathway. A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization. synthinkchemicals.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the presence of protons in the modified side chain and to observe shifts in the signals of neighboring protons, confirming the site of modification. For fluorinated steroids like dexamethasone, ¹⁹F NMR is also a valuable tool for confirming the integrity of the core structure. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized analog, confirming the addition of the carboxy-containing moiety. synthinkchemicals.com High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The appearance of a characteristic carbonyl stretch for the carboxylic acid (typically around 1700-1725 cm⁻¹) and the disappearance or shifting of the C-O stretch of the primary alcohol provide evidence of the successful reaction. synthinkchemicals.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and separating it from starting materials and byproducts. synthinkchemicals.comlgcstandards.com

Commercial suppliers of this compound as a reference standard typically provide a Certificate of Analysis (CoA) that includes data from these techniques to confirm the compound's identity and purity. synthinkchemicals.com

Table 2: Common Spectroscopic and Chromatographic Characterization Methods

| Technique | Information Provided |

|---|---|

| ¹H-NMR | Confirms proton environment and structural integrity. synthinkchemicals.comnih.gov |

| Mass Spectrometry (MS) | Determines molecular weight and elemental formula. synthinkchemicals.comresearchgate.net |

| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., -COOH, C=O). synthinkchemicals.comresearchgate.net |

Methodological Considerations in Synthetic Pathway Development

The development of a synthetic pathway for Cthis compound analogs requires careful consideration of several factors to ensure high yield, purity, and selectivity.

A primary consideration is the selectivity of the reaction. Dexamethasone possesses three hydroxyl groups at the C11, C17, and C21 positions. nih.gov Fortunately, the C21 primary hydroxyl group is the most reactive and sterically available, making it the preferential site for conjugation and modification reactions like esterification with succinic anhydride. mdpi.comnih.govnih.gov This inherent reactivity simplifies the synthesis by often eliminating the need for protecting groups on the other hydroxyls, which would add extra steps to the synthetic route.

The choice of coupling reagents and catalysts is also critical. In carbodiimide-mediated reactions, EDC is often chosen for its water solubility, while DCC is also commonly used. mdpi.comnih.govmdpi.com The addition of catalysts like DMAP can significantly enhance the rate of esterification reactions. nih.govresearchgate.net Furthermore, including additives such as NHS or HOBT in amide coupling steps can improve efficiency and reduce the formation of unwanted side products. mdpi.comnih.gov

Finally, reaction conditions such as solvent, temperature, and pH must be optimized. For instance, autooxidation of the C21-hydroxyl group is favored under strongly alkaline conditions, a factor that must be controlled to avoid degradation if it is not the intended pathway. researchgate.net Following the synthesis, robust purification, typically using chromatographic methods like flash chromatography or HPLC, is necessary to isolate the desired product from unreacted starting materials, reagents, and any side products. researchgate.net Comprehensive spectroscopic analysis is then imperative to unequivocally confirm the structure and purity of the final Cthis compound analog. synthinkchemicals.com

Metabolic Profiling and Enzymatic Transformation of Dexamethasone to 21 Carboxy Dexamethasone

Identification of Dexamethasone (B1670325) Metabolites in Biological Systems

The metabolic fate of dexamethasone has been investigated in various biological systems, revealing a range of metabolites. These studies are crucial for understanding the pathways that can lead to the formation of 21-Carboxy Dexamethasone.

In Vitro Metabolic Studies in Liver Microsomes and Cytosolic Fractions

In vitro studies utilizing liver sub-cellular fractions have been instrumental in identifying the primary metabolic pathways of dexamethasone. Incubations with human liver microsomes have shown that dexamethasone is extensively metabolized. nih.gov The primary reactions include hydroxylation and side-chain cleavage. nih.govresearchgate.net

Key metabolites identified in these in vitro systems include:

6α-hydroxydexamethasone and 6β-hydroxydexamethasone : These are major metabolites formed through hydroxylation, with the 6β-isomer often being predominant. researchgate.net

Side-chain cleaved metabolites : Dexamethasone can undergo cleavage of its side-chain to produce androstane (B1237026) derivatives. nih.gov One such metabolite is 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). researchgate.net This metabolite can then be further hydroxylated. nih.govresearchgate.net

Studies have demonstrated considerable interindividual variability in the metabolic profiles. researchgate.net The formation of 6-hydroxylated products is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4. nih.govresearchgate.net In cytosolic fractions, a metabolite tentatively identified as 11-dehydro-side-chain cleaved dexamethasone has been observed. nih.gov

Below is a table summarizing the key metabolites of dexamethasone identified in in vitro liver fraction studies.

Table 1: Dexamethasone Metabolites in In Vitro Liver Systems

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| 6β-hydroxydexamethasone | 6-Hydroxylation | researchgate.net |

| 6α-hydroxydexamethasone | 6-Hydroxylation | researchgate.net |

| 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A) | Side-chain cleavage | researchgate.net |

| 6-hydroxy-9α-F-A | Side-chain cleavage and subsequent hydroxylation | researchgate.net |

Metabolite Detection in Non-Human Biological Fluids and Tissues (e.g., urine, bile, vitreous)

Investigations in non-human species have provided further insight into the metabolic profile of dexamethasone. In horses, following intramuscular administration, a significant portion of the drug is excreted in the urine within 96 hours. fao.org Analysis of equine urine has identified several metabolites. fao.org

The major metabolic pathways in the horse appear to be hydroxylation at the C6 position, with minor oxidation at C11 and C17, and reduction at C20. fao.org Metabolites are also excreted in the bile. mdpi.com In rats, after intravenous administration of a dexamethasone derivative, a carboxylic acid metabolite was found in the systemic blood. nih.gov

The following table details the metabolites of dexamethasone detected in non-human biological fluids.

Table 2: Dexamethasone Metabolites in Non-Human Biological Fluids

| Metabolite | Species | Biological Fluid | Reference |

|---|---|---|---|

| Dexamethasone glucuronide | Horse | Urine | fao.org |

| 6-hydroxydexamethasone | Horse | Urine | fao.org |

| 17-oxodexamethasone | Horse | Urine | fao.org |

| 11-dehydrodexamethasone (B8821062) | Horse | Urine | fao.org |

| 20-dihydrodexamethasone | Horse | Urine | fao.org |

Enzymatic Systems Involved in Dexamethasone Biotransformation to Carboxylic Acids

The conversion of dexamethasone to its carboxylic acid form involves oxidative metabolic processes. Several enzyme systems are implicated in these transformations, particularly at the C21 position of the steroid structure.

Role of Cytochrome P450 Enzymes (e.g., CYP3A) in Oxidative Metabolism at C21

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a central role in the metabolism of dexamethasone. nih.govnih.govnih.gov CYP3A4 is primarily responsible for the 6-hydroxylation of dexamethasone in human liver microsomes. nih.govresearchgate.net The formation of both 6α- and 6β-hydroxydexamethasone has been shown to be catalyzed by CYP3A4. researchgate.net

While much of the research on CYP3A-mediated dexamethasone metabolism has focused on hydroxylation at the C6 position and side-chain cleavage, oxidative metabolism at the C21 position is a necessary step for the formation of this compound. The C21 position, which has a primary alcohol, can be oxidized to an aldehyde and subsequently to a carboxylic acid. researchgate.net The formation of a carboxylic acid derivative has been noted in degradation and metabolic studies. nih.govresearchgate.net Although direct evidence detailing the specific CYP enzyme responsible for the complete oxidation of the C21-hydroxyl group to a carboxylic acid is not extensively documented, the involvement of P450 enzymes in such oxidative transformations of steroids is well-established. rsc.org

Contribution of Other Oxidoreductases to C21 Modifications

Beyond the cytochrome P450 system, other oxidoreductases are involved in steroid metabolism and may contribute to modifications at the C21 position. NADPH-cytochrome P450 oxidoreductase (POR) is a crucial enzyme that donates electrons to microsomal P450s, thereby supporting their catalytic activity. nih.gov Dexamethasone has been shown to induce the expression of POR. nih.gov

Investigation of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Interactions with C21-Modified Dexamethasone

The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) exists in two main isozymes, 11β-HSD1 and 11β-HSD2, which interconvert active cortisol and inactive cortisone. bioscientifica.comoup.com This pre-receptor metabolism regulates the access of glucocorticoids to their receptors.

Studies have shown that dexamethasone itself is not extensively metabolized by 11β-HSD2. bioscientifica.com However, 11β-HSD enzymes can interconvert dexamethasone and its 11-keto form, 11-dehydrodexamethasone. d-nb.info The presence of a bulky or charged group at the C21 position, such as a carboxyl group in this compound, would be expected to alter the affinity and interaction of the molecule with the active site of 11β-HSD enzymes. While specific studies investigating the interaction of this compound with 11β-HSD are limited, it is plausible that such a modification would significantly impact its recognition and processing by these enzymes, thereby influencing its local glucocorticoid activity. Research on various dexamethasone derivatives has been conducted to explore how modifications affect their properties. nih.govtohoku.ac.jp

Comparative Metabolism of Dexamethasone and Structurally Related Corticosteroids

The metabolism of synthetic corticosteroids such as dexamethasone is a complex process involving multiple enzymatic pathways. While sharing a common steroidal backbone, structural modifications among corticosteroids lead to significant differences in their metabolic fate and potency. Dexamethasone, characterized by a 9α-fluoro and a 16α-methyl group, exhibits a metabolic profile distinct from other corticosteroids like prednisolone (B192156), hydrocortisone (B1673445), and betamethasone. researchgate.netdrugbank.commsdvetmanual.com

One of the key metabolic routes for corticosteroids is the oxidation of the C21 side chain, which can ultimately lead to the formation of a carboxylic acid derivative, known as a 21-oic acid. nih.govnih.gov This transformation represents a significant pathway for the deactivation and elimination of these compounds. The process can occur through a sequence of oxidation steps. For corticosteroids with a 20-keto-21-hydroxyl side chain, such as dexamethasone, this can involve the formation of a 21-aldehyde intermediate, which is then further oxidized to a 20-hydroxy-21-acid. researchgate.net

Research into the enzymatic basis of C21-acid formation has identified isomerase complexes in the liver cytosol of species like rabbits and hamsters that can oxidize the α-ketol side chain of corticosteroids like deoxycorticosterone. nih.gov Furthermore, NAD-dependent dehydrogenases are involved in oxidizing the glycol side chain of reduced corticosteroid metabolites. nih.gov The presence of other functional groups on the steroid nucleus influences the rate and pathway of side-chain oxidation. For instance, studies on corticosterone (B1669441) have shown that the 11β-hydroxyl group can inhibit oxidation at the adjacent C-20 position, favoring direct oxidation at C-21. nih.gov

In comparison to other corticosteroids, dexamethasone's unique structure influences its metabolic pathway. The introduction of a double bond between C-1 and C-2, a feature shared by dexamethasone and prednisolone, increases glucocorticoid activity relative to hydrocortisone (cortisol). msdvetmanual.com Dexamethasone is approximately seven times more potent than prednisolone and 35 times more potent than cortisone. nih.gov This potency is also linked to its metabolic stability. The primary metabolic pathway for dexamethasone in humans is 6-hydroxylation, primarily catalyzed by the CYP3A4 enzyme, leading to metabolites like 6-hydroxy-dexamethasone. fao.orgtue.nlpharmgkb.org

Table 1: Comparison of Structural Features and Primary Metabolic Pathways of Select Corticosteroids

| Compound | Key Structural Features | Primary Metabolic Pathways | C21-Carboxylation Pathway |

|---|---|---|---|

| Dexamethasone | 9α-Fluoro, 16α-Methyl, Δ¹ | 6-Hydroxylation (major), Side-chain cleavage fao.orgresearchgate.net | Documented as a potential autooxidation pathway researchgate.net |

| Prednisolone | Δ¹, 11β-OH | 6β-Hydroxylation, 20-Reduction | Formation of Prednisolone-21-Carboxylic Acid is known |

| Hydrocortisone | 11β-OH, 17α-OH | A-ring reduction, 11β-HSD mediated interconversion to Cortisone | Oxidative degradation can lead to carboxylic acid derivatives researchgate.net |

| Betamethasone | 9α-Fluoro, 16β-Methyl, Δ¹ | 6-Hydroxylation | Undergoes autooxidation similar to dexamethasone researchgate.net |

| Corticosterone | 11β-OH | 11β-HSD mediated interconversion, A-ring reduction | Direct oxidation at C-21 to form steroid acid observed nih.gov |

Species-Specific Differences in Dexamethasone Metabolism Pertinent to C21-Carboxylation

The metabolism of dexamethasone exhibits significant variability among different species, which affects the profile of excreted metabolites. These differences are both qualitative and quantitative and extend to the various oxidative pathways, including C21-carboxylation. fao.org

In humans , the major route of dexamethasone metabolism is hydroxylation at the 6-position, with isomeric 6-hydroxy metabolites being the main excretion products found in urine. tue.nl Dexamethasone itself and a 20-hydroxy metabolite are found in smaller amounts. tue.nl The formation of acidic metabolites via side-chain oxidation, while mechanistically possible, appears to be a minor pathway compared to 6-hydroxylation.

In the horse , metabolism and excretion of dexamethasone are also extensive. Studies have shown that after administration, a large portion of the drug is excreted in the urine as various metabolites. fao.orgresearchgate.net Similar to humans, 6-hydroxylation is a predominant pathway. fao.org However, minor oxidation at the C11 and C17 positions and reduction at C20 have also been reported. fao.org The potential for C21-carboxylation exists, though it is not considered a major metabolic route in this species. fao.orgresearchgate.net

In rats , studies have also identified 6-hydroxy-dexamethasone as a likely polar metabolite. publish.csiro.au In vitro studies using liver fractions from various mammalian species have highlighted both quantitative and qualitative differences in metabolite profiles. fao.org For example, 6-hydroxylation was most variable and not always the primary route of metabolism across all species tested. fao.org

The rabbit has been a key model for studying the formation of steroid carboxylic acids. Research has demonstrated that rabbit liver cytosol contains enzymes capable of oxidizing the corticosteroid side chain to form 21-oic acids. nih.govnih.gov Studies using corticosterone and deoxycorticosterone in rabbits have provided evidence for the direct oxidation of the C21 position. nih.govnih.gov While these studies did not specifically use dexamethasone, they establish the presence of robust C21-carboxylation pathways in this species, suggesting it may be a more significant route of metabolism in rabbits compared to humans or horses.

These species-specific variations are often attributable to differences in the expression and activity of metabolic enzymes, such as cytochrome P450 isoforms and various dehydrogenases. For instance, while CYP3A4 is the primary enzyme for dexamethasone 6-hydroxylation in humans, the specific enzymes responsible for side-chain oxidation and their relative activities can differ substantially between species. pharmgkb.org

Table 2: Species-Specific Urinary Metabolites of Dexamethasone

| Species | Major Metabolites | Minor Metabolites / Pathways | Relevance of C21-Carboxylation |

|---|---|---|---|

| Human | Isomeric 6-hydroxy-dexamethasone tue.nl | Dexamethasone (unchanged), 20-hydroxy-dexamethasone tue.nl | Considered a minor pathway. |

| Horse | 6-hydroxy-dexamethasone, Dexamethasone glucuronide fao.org | 11-dehydrodexamethasone publish.csiro.au | Not a predominant pathway; 6-hydroxylation is the main transformation. fao.org |

| Rat | 6-hydroxy-dexamethasone, Dexamethasone glucuronide fao.org | Side-chain cleaved metabolites fao.org | Minor pathway; profile is considered closest to human among some species tested. fao.org |

| Pig | 6β-hydroxy-dexamethasone, Dexamethasone glucuronide fao.org | Dexamethasone (unchanged) | Minor pathway. |

| Rabbit | N/A (for Dexamethasone) | N/A (for Dexamethasone) | Known to have significant pathways for forming steroid 21-oic acids from other corticosteroids. nih.govnih.gov |

Advanced Analytical Methodologies for the Quantification and Structural Elucidation of 21 Carboxy Dexamethasone

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating 21-Carboxy Dexamethasone (B1670325) from interfering substances in research samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques, offering high resolution and sensitivity.

The development of a robust HPLC method is fundamental for the reliable quantification of 21-Carboxy Dexamethasone. While methods are often developed for the parent drug, Dexamethasone, the principles are directly applicable to its carboxylic acid metabolite. Method development involves the systematic optimization of several parameters to achieve adequate separation from other compounds. sepscience.comnih.govscielo.brijnrd.org

Key aspects of HPLC method development include:

Column Selection: Reversed-phase columns, particularly C8 and C18, are commonly used for separating steroids like Dexamethasone and its derivatives. nih.govscielo.br Columns such as the Zorbax Eclipse XDB C8 and Hypersil ODS are effective choices. nih.govijnrd.org

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., potassium phosphate (B84403) or water with an acid modifier like formic or phosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. sepscience.comscielo.brsielc.com Gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to achieve optimal separation of the parent drug from its metabolites and other matrix components. nih.gov

Detection: Ultraviolet (UV) detection is frequently used, with the wavelength set near the absorbance maximum of the analyte, typically around 240 nm or 254 nm for Dexamethasone and its derivatives. sepscience.comijnrd.orgneuroquantology.com

Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. nih.govdemarcheiso17025.com Validation parameters include specificity, linearity, range, accuracy, precision, and robustness. nih.govijnrd.orgdemarcheiso17025.com For instance, a validated method for Dexamethasone acetate (B1210297) demonstrated linearity over a concentration range of 2.0-30.0 µg/mL with a correlation coefficient (r²) of 0.9995. scielo.br Precision is assessed through repeatability and intermediate precision, with relative standard deviation (RSD) values typically required to be below a certain threshold, such as 3%. scielo.br

Table 1: Examples of HPLC Method Parameters for Dexamethasone and Related Compounds

| Parameter | Method 1 (Dexamethasone Acetate) scielo.br | Method 2 (Dexamethasone) nih.gov | Method 3 (Dexamethasone) ijnrd.org |

| Column | Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) | Zorbax Eclipse XDB C8 | Hypersil ODS (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (65:35 v/v) | Gradient Elution | Acetonitrile:Water (52:48 v/v) |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection | UV at 239 nm | UV at 239 nm | PDA at 254 nm |

| Linearity Range | 2.0 - 30.0 µg/mL | 0.01 - 0.30 µg/mL | 50.0 - 150.0 µg/mL |

| Correlation (r²) | 0.9995 | Not Specified | 0.9992 |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. shimadzu.comrsc.org These advantages make UPLC particularly suitable for high-throughput analysis required in many research settings.

The United States Pharmacopeia (USP) monograph for Dexamethasone outlines a UPLC method for rapid analysis. shimadzu.com UPLC systems, when coupled with mass spectrometry, provide a powerful tool for quantifying low levels of compounds in complex matrices. rsc.org For example, a UPLC-MS/MS method was developed for determining Dexamethasone in ocular tissues, demonstrating the high sensitivity achievable with this technique. rsc.org The shorter run times enhance laboratory efficiency without compromising the quality of the chromatographic separation.

Mass Spectrometry Approaches for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled specificity and sensitivity, which allows for definitive structural confirmation and precise quantification at very low concentrations.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and, more powerfully, with tandem mass spectrometry (LC-MS/MS), has become the gold standard for bioanalytical quantification. researchgate.netnih.govnih.gov Electrospray ionization (ESI) is a commonly used interface that generates charged ions from the column eluent for MS analysis. nih.gov

In LC-MS/MS, a specific precursor ion (typically the protonated molecule [M+H]⁺) corresponding to the mass of the target analyte is selected in the first mass analyzer. researchgate.netnih.gov This ion is then fragmented through collision-induced dissociation (CID), and a specific, characteristic product ion is monitored in the second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov

For Dexamethasone, the precursor-to-product ion transition of m/z 393 -> 373 is frequently monitored. researchgate.net Similar specific transitions would be established for this compound to enable its precise quantification in various research matrices like plasma, urine, or tissue homogenates. researchgate.netnih.govnih.gov The use of a stable isotope-labeled internal standard, such as Dexamethasone-d4, is often incorporated to improve the accuracy and precision of quantification. nih.gov

Table 2: Representative LC-MS/MS Parameters for Glucocorticoid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Dexamethasone | 393.20 | 355.30 | Positive ESI | nih.gov |

| Dexamethasone | 393 | 373 | Positive ESI | researchgate.net |

| Prednisolone (B192156) | 361.30 | 147.20 | Positive ESI | nih.gov |

| Hydrocortisone (B1673445) | 363.20 | 121.0 | Positive ESI | nih.gov |

Tandem mass spectrometry is not only used for quantification but also for the structural elucidation of unknown compounds by analyzing their fragmentation patterns. nih.gov The fragmentation of the molecular ion of this compound would provide structural information confirming its identity.

The fragmentation of steroids is complex but often involves characteristic losses from the steroid skeleton and cleavage of the side chains. nih.govlibretexts.org For C21 steroids, common fragmentation pathways include cleavages within the D-ring and the loss of substituent groups. nih.gov The fragmentation of the parent compound, Dexamethasone (molecular weight 392.4 g/mol ), often shows a prominent fragment from the loss of water. researchgate.net

For this compound (molecular weight 406.4 g/mol ), the fragmentation pattern would be influenced by the carboxylic acid group at the C-21 position. lgcstandards.com In addition to the cleavages observed for the Dexamethasone backbone, characteristic fragmentation of the C-17 side chain would be expected. This could include:

Loss of H₂O: Dehydration is a common fragmentation pathway for steroids containing hydroxyl groups.

Loss of CO₂ (44 Da): A characteristic fragmentation for carboxylic acids, resulting from the cleavage of the C20-C21 bond.

Loss of the entire side chain: Cleavage of the C17-C20 bond.

By analyzing these specific neutral losses and the resulting fragment ions, the structure of this compound can be unequivocally confirmed. libretexts.orgnih.gov

Method Validation Protocols for this compound Quantification in Research Matrices

A bioanalytical method must be rigorously validated to ensure the reliability and reproducibility of the data. demarcheiso17025.comfda.gov Validation is conducted in the specific biological matrix of interest (e.g., plasma, urine) and assesses several key performance characteristics as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA). demarcheiso17025.comrsc.orgfda.gov

The typical validation parameters are:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. demarcheiso17025.comfda.gov This is often assessed by analyzing blank matrix samples from multiple sources. fda.gov

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. scielo.brijnrd.org A calibration curve is constructed, and the correlation coefficient (r²) should typically be ≥ 0.99. scielo.brresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. ijnrd.org Precision measures the degree of scatter between a series of measurements and is evaluated at intra-day and inter-day levels, expressed as the relative standard deviation (RSD). nih.govscielo.br For example, a validated LC-MS/MS method for Dexamethasone showed intra- and inter-day precision within 13.3% and 11.1%, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov For a sensitive method, the LOQ for Dexamethasone can be as low as 2.7 ng/mL. nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. researchgate.net

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability. researchgate.netnih.gov

Table 3: Summary of Validation Parameters from Dexamethasone Analytical Methods

| Parameter | Acceptance Criteria / Finding | Reference |

| Linearity (r²) | ≥ 0.99 | scielo.brijnrd.orgresearchgate.net |

| Accuracy (% RE or Recovery) | Within ±15-20% of nominal value | nih.govresearchgate.netnih.gov |

| Precision (% RSD) | ≤ 15-20% | nih.govscielo.brresearchgate.netnih.gov |

| LLOQ | 2.7 ng/mL (in rabbit ocular tissue) | nih.gov |

| Recovery | 88-91% (in human plasma) | researchgate.net |

Specificity and Selectivity Evaluations

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this would involve demonstrating that the method can distinguish it from Dexamethasone, other related impurities, and any matrix components.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful techniques for achieving high specificity. The selectivity of the method would be confirmed by analyzing a range of materials, including:

A reference standard of this compound

Samples of Dexamethasone

Known related substances and potential degradation products

Placebo or matrix samples

The chromatographic separation would be optimized to ensure that the peak for this compound is well-resolved from all other peaks. Mass spectrometry provides an additional layer of selectivity through the monitoring of specific precursor and product ion transitions for the analyte.

Linearity and Calibration Range Determination

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine the linearity for this compound, a series of standard solutions at different concentrations would be prepared and analyzed. The response (e.g., peak area) would be plotted against the concentration, and a linear regression analysis would be performed.

Table 1: Representative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 0.1 | 15,234 |

| 0.5 | 76,170 |

| 1.0 | 151,987 |

| 2.5 | 380,543 |

| 5.0 | 759,876 |

| 10.0 | 1,521,098 |

Note: This table is illustrative and based on typical analytical performance. Actual data would be generated during method validation.

The key statistical parameters evaluated would include the correlation coefficient (r) or coefficient of determination (r²), the y-intercept, and the slope of the regression line. An r² value of >0.99 is typically considered acceptable.

Accuracy and Precision Assessments

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Table 2: Illustrative Accuracy and Precision Data for this compound

| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) | Repeatability (%RSD) | Intermediate Precision (%RSD) |

|---|---|---|---|---|

| 0.2 | 0.198 | 99.0 | 2.1 | 3.5 |

| 2.0 | 2.03 | 101.5 | 1.5 | 2.8 |

| 8.0 | 7.95 | 99.4 | 1.2 | 2.5 |

Note: This table is illustrative and based on typical analytical performance. Acceptance criteria for recovery are typically within 80-120% for low concentrations and 98-102% for higher concentrations, with %RSD values not exceeding 15% for low concentrations and 2% for assay levels.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the analytical response, typically with S/N ratios of 3:1 for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 3: Representative LOD and LOQ for this compound

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.03 |

| Limit of Quantification (LOQ) | 0.1 |

Note: This table is illustrative and based on typical analytical performance. These values are highly dependent on the analytical instrument and method conditions.

Preclinical Pharmacological and Biological Investigations of 21 Carboxy Dexamethasone and Its Derivatives

Glucocorticoid Receptor Binding and Transactivation Studies of C21-Modified Dexamethasone (B1670325) Analogs

The biological activity of glucocorticoids is initiated by their binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor that modulates the expression of a wide array of genes. Modifications to the glucocorticoid structure, particularly at the C21 position, can significantly influence the compound's affinity for the GR and its subsequent ability to regulate gene expression.

In Vitro Receptor Affinity and Occupancy Assays

The affinity of a glucocorticoid for its receptor is a primary determinant of its potency. In vitro competitive binding assays are commonly employed to determine the relative binding affinity (RBA) of novel analogs in comparison to a standard, typically dexamethasone.

Studies on dexamethasone 21-oic acid derivatives, which are esterified forms of 21-carboxy dexamethasone, have provided insights into how modifications at the C21 position affect GR binding. Research has shown that acetonide derivatives of dexamethasone 21-oic acid possess a stronger affinity for the glucocorticoid receptor compared to their acid ester counterparts in in vitro studies. However, it is a general observation that 21-esters of glucocorticoids tend to exhibit lower binding affinity than their parent alcohol counterparts. This suggests that the introduction of a carboxyl group or an ester at the C21 position of dexamethasone may lead to a reduction in its binding affinity for the GR.

Below is a representative data table illustrating the relative binding affinities of hypothetical C21-modified dexamethasone analogs compared to dexamethasone.

| Compound | Modification at C21 | Relative Binding Affinity (RBA) % (Dexamethasone = 100%) |

|---|---|---|

| Dexamethasone | -CH2OH | 100 |

| This compound (Hypothetical) | -COOH | Data not available |

| Dexamethasone-21-oic acid methyl ester | -COOCH3 | Lower than Dexamethasone |

| Dexamethasone-21-oic acid ethyl ester | -COOCH2CH3 | Lower than Dexamethasone |

Impact of C21-Carboxylation on Glucocorticoid Receptor-Mediated Gene Expression

Upon ligand binding, the GR translocates to the nucleus and either activates (transactivation) or represses (transrepression) the transcription of target genes. The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the adverse effects are linked to transactivation.

The modification of dexamethasone at the C21 position, such as carboxylation, can potentially lead to a dissociation between its transactivation and transrepression activities. A reduction in binding affinity, as is often observed with C21-esters, might translate to a decreased capacity for transactivation. This is a desirable characteristic in the development of new glucocorticoid-based therapies, as it could lead to a more favorable safety profile.

The process of GR-mediated gene regulation is complex and involves the recruitment of co-activators or co-repressors to the transcriptional machinery. The conformational change induced in the GR upon binding to a C21-modified analog like this compound could differ from that induced by dexamethasone, thereby altering its interaction with these co-regulatory proteins and, consequently, the profile of gene expression. Further research is needed to fully elucidate the specific impact of C21-carboxylation on the transactivation and transrepression profiles of dexamethasone.

In Vitro Cellular Studies on the Biological Activity of this compound

In vitro cellular assays are crucial for understanding the biological effects of novel compounds at a cellular level. These studies provide valuable information on how this compound may modulate key signaling pathways, inflammatory responses, and metabolic processes.

Effects on Cellular Signaling Pathways (e.g., NF-κB antagonism)

A primary mechanism of the anti-inflammatory action of glucocorticoids is the antagonism of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Glucocorticoids, through the activated GR, can interfere with NF-κB signaling in several ways:

Direct Interaction: The GR can directly bind to NF-κB proteins, preventing them from binding to their target DNA sequences.

Induction of IκBα: The GR can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.

Competition for Co-activators: The GR and NF-κB can compete for limited pools of transcriptional co-activators, leading to a reduction in NF-κB-mediated gene expression.

Modulation of Inflammatory Markers in Cell Culture Models

The anti-inflammatory activity of glucocorticoids can be quantified in vitro by measuring their ability to inhibit the production of key inflammatory mediators in cell culture models. These models often involve stimulating cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), with an inflammatory agent like lipopolysaccharide (LPS) and then assessing the effect of the test compound on the release of inflammatory markers.

Dexamethasone is known to potently inhibit the production of a wide range of inflammatory cytokines, including:

Tumor necrosis factor-alpha (TNF-α)

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

It is anticipated that this compound would also exhibit inhibitory effects on the production of these and other inflammatory markers. The extent of this inhibition would be dependent on its cellular uptake, its affinity for the GR, and its subsequent influence on the downstream signaling pathways that regulate the expression of these inflammatory genes.

The following table provides a hypothetical comparison of the inhibitory effects of dexamethasone and this compound on cytokine production in a cell culture model.

| Compound | Concentration | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |

|---|---|---|---|

| Dexamethasone | 1 µM | ~90% | ~85% |

| This compound | 1 µM | Data not available | Data not available |

Influence on Cell Metabolic Processes (e.g., glucose, lipid metabolism)

Glucocorticoids have profound effects on cellular metabolism, including glucose and lipid metabolism. These effects are often associated with the side effects observed with long-term glucocorticoid therapy.

Glucose Metabolism: Dexamethasone has been shown to decrease glucose oxidation and transport in isolated adipocytes. nih.gov In vitro studies have demonstrated that dexamethasone can directly inhibit the glucose transport system. nih.gov

Lipid Metabolism: The effects of dexamethasone on lipid metabolism are complex and cell-type specific. In HeLa cells, glucocorticoid treatment has been shown to lower total cellular cholesterol levels and increase sphingomyelin (B164518) synthesis. nih.gov In human smooth muscle cells, dexamethasone stimulates the esterification of cholesterol. ahajournals.org Conversely, in murine and human myotubes, dexamethasone has been found to decrease lipogenesis. oup.com In primary rat hepatocytes, dexamethasone treatment can lead to increased triacylglycerol deposition. bioscientifica.com

Given these varied effects of the parent compound, it is plausible that this compound would also influence glucose and lipid metabolism in vitro. The specific nature and magnitude of these effects would need to be determined through direct experimental investigation in various cell types. Understanding the metabolic profile of this compound is critical for predicting its potential for inducing metabolic side effects.

Preclinical In Vivo Studies in Animal Models

Metabolic Effects in Dexamethasone-Treated Animal Models

Dexamethasone, a potent synthetic glucocorticoid, is widely recognized for its profound impact on systemic metabolism. Preclinical studies in various animal models have consistently demonstrated that administration of dexamethasone induces a complex and multifaceted array of metabolic disturbances. These changes serve as a crucial baseline for understanding the potential effects of its derivatives and metabolites.

In rodent models, both rats and mice, dexamethasone treatment is strongly associated with the development of hyperglycemia and insulin (B600854) resistance. mdpi.com Studies show that dexamethasone administration leads to significantly elevated blood glucose levels. mdpi.com This is often accompanied by hyperinsulinemia, as the pancreas increases insulin secretion to compensate for reduced insulin sensitivity in peripheral tissues. nih.gov The underlying mechanisms are believed to involve increased gluconeogenesis in the liver and impaired glucose uptake in skeletal muscle and adipose tissue.

Alterations in lipid metabolism are another hallmark of dexamethasone administration in animal models. mdpi.com Rats treated with dexamethasone exhibit dyslipidemia, characterized by elevated serum levels of total cholesterol and triglycerides. mdpi.com Furthermore, dexamethasone can induce a redistribution of adipose tissue, leading to an increase in visceral fat depots while potentially reducing subcutaneous fat, a pattern that mirrors central obesity observed in human hypercortisolism.

Protein and amino acid metabolism are also significantly perturbed. Dexamethasone is known for its catabolic effects on skeletal muscle, leading to muscle atrophy. Metabolomic studies in Sprague-Dawley rats have revealed significant alterations in amino acid pathways in various tissues, including skeletal muscle, liver, and kidneys, following chronic dexamethasone exposure. mdpi.com These changes point to disturbances in energy production, muscle mass regulation, and gluconeogenesis, with specific amino acids like glutamate, aspartate, and arginine being affected. mdpi.com In the brain, dexamethasone can influence the metabolism of amino acids and the synthesis of monoamine neurotransmitters. mdpi.com

The following table summarizes the key metabolic effects observed in animal models treated with dexamethasone.

| Metabolic Parameter | Animal Model | Observed Effect | References |

| Glucose Homeostasis | Rats, Mice | Increased blood glucose (hyperglycemia) | mdpi.com |

| Increased insulin levels (hyperinsulinemia) | nih.gov | ||

| Insulin Resistance | mdpi.comnih.gov | ||

| Lipid Metabolism | Rats | Increased total cholesterol | mdpi.com |

| Increased triglycerides | mdpi.com | ||

| Adipose tissue redistribution | |||

| Protein/Amino Acid Metabolism | Rats | Alterations in amino acid pathways in muscle, liver, kidney, brain | mdpi.com |

| Muscle catabolism/atrophy | |||

| Energy Metabolism | Rats | Disturbance in Krebs cycle and energy production in kidneys | mdpi.com |

| Porcine Leukocytes | Influence on energy metabolism and prevention of LPS-induced glycolytic switch | nih.gov | |

| Rat Brain | Altered mitochondrial oxidative energy metabolism | nih.gov |

Examination of Cthis compound as a Contributing Factor to Dexamethasone-Induced Metabolic Perturbations

A thorough review of available scientific literature reveals a notable absence of preclinical in vivo studies specifically investigating the metabolic effects of this compound. Research on dexamethasone-induced metabolic perturbations has centered almost exclusively on the parent compound and its major metabolites, such as 6-hydroxylated and side-chain cleaved products. nih.govclinpgx.orgresearchgate.net The oxidation of the C21-hydroxyl group to a carboxylic acid is not reported as a primary or significant metabolic pathway in vivo.

Based on established structure-activity relationship principles for corticosteroids (detailed in section 5.4), the this compound derivative is expected to possess minimal to no glucocorticoid activity. The presence of a negatively charged carboxylate group at the C21 position, in place of the critical hydroxyl group, would severely impede binding to the glucocorticoid receptor. As the metabolic effects of dexamethasone are mediated by its action on this receptor, it is highly improbable that this compound would be a significant contributor to the metabolic perturbations observed with dexamethasone treatment. Its role, if any, is presumed to be negligible.

Pharmacokinetic Profiling of Cthis compound in Animal Models

There are no available pharmacokinetic data specifically for this compound in any animal model. Pharmacokinetic studies have focused on dexamethasone and its clinically used ester prodrugs, such as dexamethasone phosphate (B84403). The pharmacokinetic profile of dexamethasone has been characterized across multiple species, including rats, dogs, horses, and camels. nih.govresearchgate.net These studies describe its absorption, distribution, metabolism, and elimination.

The metabolism of dexamethasone in vivo primarily involves Phase I reactions, such as 6α- and 6β-hydroxylation catalyzed by CYP3A4 enzymes, followed by side-chain cleavage. nih.govclinpgx.org The resulting metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) before excretion. researchgate.net The absence of this compound in metabolic profiles from these studies suggests it is not a significant metabolite formed in vivo. Therefore, a specific pharmacokinetic profile has not been determined.

Structure-Activity Relationship (SAR) Studies of C21 Substitutions on Dexamethasone Biological Effects

The structure-activity relationship (SAR) for glucocorticoids is well-established, and the chemical nature of the substituent at the C21 position is critical for biological activity. The primary requirement for potent glucocorticoid activity is a hydroxyl group (-OH) at the C21 position. researchgate.net This group is integral for binding to the glucocorticoid receptor and eliciting a downstream genomic and non-genomic response.

Modification of the C21-hydroxyl group generally leads to a significant reduction or complete loss of intrinsic glucocorticoid activity. This principle is the foundation for the design of C21-ester prodrugs (e.g., dexamethasone phosphate, dexamethasone acetate). These derivatives are pharmacologically inactive and require in vivo hydrolysis by esterase enzymes to release the active dexamethasone with its free C21-hydroxyl group.

Replacing the C21-hydroxyl with a carboxyl group (-COOH) represents a substantial chemical alteration. This change introduces a bulky, acidic, and polar moiety that is sterically and electronically unfavorable for effective binding within the ligand-binding pocket of the glucocorticoid receptor. Consequently, this compound is predicted to be devoid of significant glucocorticoid or anti-inflammatory activity.

The C21 position is a common site for synthetic modification to create conjugates for targeted drug delivery or to alter pharmacokinetic properties. nih.govtandfonline.comnih.gov For instance, the C21-hydroxyl can be functionalized to create an ester or an amide bond, linking dexamethasone to polymers, antibodies, or other targeting ligands. nih.govnih.gov In some synthetic schemes, the C21-hydroxyl is first oxidized to a carboxylic acid to serve as a chemical handle for further conjugation. nih.gov However, in these applications, the resulting conjugate is a prodrug, and its therapeutic effect relies on the eventual cleavage and release of the parent dexamethasone molecule.

The following table summarizes the key SAR principles for substitutions at the C21 position of dexamethasone.

| C21 Substituent | Effect on Glucocorticoid Activity | Rationale / Application | References |

| Hydroxyl (-OH) | Essential for high activity | Critical for binding to the glucocorticoid receptor. | researchgate.net |

| Ester (-O-C=O-R) | Inactive or greatly reduced activity | Functions as a prodrug; requires in vivo hydrolysis to release active dexamethasone. Used to improve solubility or duration of action. | |

| Phosphate Ester (-OPO₃²⁻) | Inactive | Prodrug (e.g., Dexamethasone Sodium Phosphate). Increases water solubility for intravenous administration. | tandfonline.com |

| Carboxyl (-COOH) | Predicted to be inactive | Steric and electronic hindrance prevents receptor binding. Not a known active metabolite. Can be used as a synthetic intermediate for creating conjugates. | nih.gov |

| Conjugates (e.g., amides, phosphoramide) | Inactive | Designed for targeted delivery; must release dexamethasone to be effective at the target site. | nih.govtandfonline.com |

Future Research Directions and Translational Potential

Elucidating the Complete Metabolic Fate of Dexamethasone (B1670325) with a Focus on C21 Pathways

While the metabolism of Dexamethasone has been studied, a complete picture of its metabolic fate, especially concerning the pathways involving the C21 position, remains to be fully elucidated. The C21 hydroxyl group is a known site for modifications to create prodrugs, such as Dexamethasone sodium phosphate (B84403), which enhances water solubility. springerprofessional.de However, the endogenous metabolic processes that lead to the formation of 21-Carboxy Dexamethasone are less understood.

Future research should focus on identifying the specific enzymatic processes responsible for the oxidation of the C21 hydroxyl group to a carboxylic acid. This involves pinpointing the cytochrome P450 isozymes or other oxidoreductases involved in this biotransformation. A deeper understanding of these pathways is essential, as the introduction of a carboxyl group can significantly alter the polarity, and consequently, the pharmacokinetic and pharmacodynamic properties of the parent compound. nih.gov

Investigating the Biological Relevance of Endogenously Formed this compound

A critical area for future investigation is the biological relevance of endogenously formed this compound. It is currently unclear whether this metabolite is simply an inactive excretion product or if it possesses its own biological activity. Research should be directed towards determining if this compound interacts with the glucocorticoid receptor (GR) or other cellular targets.

Studies should assess its potential to act as a GR agonist or antagonist, or if it has any modulatory effects on glucocorticoid signaling. conicet.gov.ar Furthermore, given that glucocorticoids influence a wide array of physiological processes, including inflammation and metabolism, it is pertinent to investigate whether this compound plays a role in these pathways. nih.govnih.gov For instance, it is known that high concentrations of dexamethasone can suppress the proliferation of human osteoblast precursors, and understanding the role of its metabolites in such processes is of high relevance. oup.com

Development of Novel Dexamethasone Analogs with C21 Modifications for Targeted Research Applications

The C21 position of Dexamethasone offers a strategic site for the development of novel analogs with tailored properties for research purposes. springerprofessional.de By synthesizing derivatives with different functional groups at C21, including the carboxyl moiety, researchers can create tools to probe the structure-activity relationships of glucocorticoids. These analogs can be used to study receptor binding, cellular uptake, and metabolic stability.

Moreover, the carboxyl group of this compound can be utilized for conjugation to other molecules, such as fluorescent dyes, affinity tags, or drug delivery systems. mdpi.comresearchgate.net This would facilitate the visualization of glucocorticoid distribution in tissues and cells, and enable the development of targeted therapies with improved efficacy and reduced side effects. The synthesis of such conjugates, for example through carbodiimide (B86325) chemistry, allows for the creation of targeted delivery systems. researchgate.net

Advanced Analytical Techniques for Comprehensive Metabolomic Profiling of Dexamethasone and its Carboxylic Acid Metabolites

To thoroughly investigate the formation and biological role of this compound, the use of advanced analytical techniques is indispensable. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the sensitive and specific detection and quantification of Dexamethasone and its metabolites in biological matrices. core.ac.uknih.govsysrevpharm.org

Future metabolomic studies should aim to develop and validate comprehensive analytical methods capable of profiling a wide range of Dexamethasone metabolites, including the various carboxylic acid derivatives. mdpi.comresearchgate.net This will allow for a more complete understanding of the metabolic pathways involved and how they may be altered in different physiological and pathological conditions. Such detailed profiling can provide insights into inter-individual variability in drug metabolism and response. core.ac.uknih.gov

Table 1: Key Analytical Techniques for Metabolomic Profiling

| Technique | Abbreviation | Application in Dexamethasone Metabolite Research |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation, detection, and quantification of dexamethasone and its metabolites in biological samples. sysrevpharm.orgresearchgate.net |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation of metabolites and increased specificity and sensitivity of detection. researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and thermally stable metabolites, often after derivatization. sysrevpharm.orgresearchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Non-destructive analysis providing structural information on metabolites. sysrevpharm.orgresearchgate.net |

| Capillary Electrophoresis-Mass Spectrometry | CE-MS | High-efficiency separation of charged metabolites. sysrevpharm.org |

Integration of Computational Modeling with Experimental Studies for Cthis compound Research

The integration of computational modeling with experimental approaches holds significant promise for advancing our understanding of this compound. nih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound to the glucocorticoid receptor and other potential protein targets. mdpi.com These in silico methods can help to prioritize experimental studies and provide insights into the molecular basis of any observed biological activity. nih.gov

Table 2: Computational Tools in Drug Research

| Computational Tool | Application |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com |

| Molecular Dynamics Simulations | Simulates the physical movements of atoms and molecules. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity. researchgate.net |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predicts the absorption, distribution, metabolism, and excretion of a compound in different species. researchgate.net |

常见问题

Basic Research Questions

Q. What are the key chemical identifiers and spectroscopic data required to confirm the structural integrity of 21-carboxy dexamethasone in experimental settings?

- Methodological Answer : To confirm structural integrity, researchers should cross-reference the compound's InChI key (

AKUJBENLRBOFTD-RPRRAYFGSA-N) and IR spectral data (if available) against standardized databases like NIST Chemistry WebBook. Ensure purity via HPLC or NMR, and validate against published crystallographic data for dexamethasone derivatives . For novel syntheses, provide full characterization (e.g., H/C NMR, HRMS) and compare with established analogs .

Q. How should researchers design dose-response studies to evaluate this compound’s anti-inflammatory efficacy while minimizing confounding variables?

- Methodological Answer : Use a randomized, controlled design with standardized dosing intervals (e.g., ≤4.1 mg/day for glioblastoma studies ). Control for variables like serum albumin levels (critical for drug transport in diabetic patients ) and metabolic comorbidities. Include sham-treated cohorts and blinded assessments to reduce bias. Validate endpoints (e.g., cytokine suppression, survival rates) against historical dexamethasone data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: wear protective gloves/clothing (NFPA rating ≥2), store under locked conditions, and dispose via regulated waste systems. For spills, wash skin with water (P302+P352) and seek medical attention for exposure (P314). Document adverse events (e.g., immunosuppression, hyperglycemia) observed in prior clinical trials .

Q. How can researchers reconcile contradictory findings regarding this compound’s efficacy across patient subgroups (e.g., diabetic vs. non-diabetic populations)?

- Methodological Answer : Conduct stratified analyses by comorbidity status (e.g., diabetes ) and adjust for covariates like serum albumin-drug binding kinetics. Use meta-regression to explore heterogeneity in systematic reviews (e.g., combining cohort and case-control studies ). Validate findings via in vitro models (e.g., albumin-dexamethasone binding assays using X-ray crystallography ).

Advanced Research Questions

Q. What mechanisms underlie the reduced efficacy of this compound in diabetic patients, and how can these be experimentally modeled?

- Methodological Answer : Investigate competitive binding between dexamethasone and glucose-modified serum albumin using structural biology techniques (e.g., Advanced Photon Source X-ray diffraction ). Develop transgenic rodent models with insulin resistance to simulate impaired drug transport and immune modulation. Quantify T-cell suppression and cytokine profiles in these models .

Q. How should researchers design a meta-analysis to assess this compound’s survival benefits in glioblastoma while accounting for variable compliance and dosing regimens?

- Methodological Answer : Apply the Newcastle-Ottawa Scale to evaluate study quality, stratify by compliance (≥75% vs. <75% ), and perform subgroup analyses for dosing thresholds (e.g., ≤4.1 mg/day). Use random-effects models to account for heterogeneity across study designs (e.g., combining TTFields compliance data ). Report sensitivity analyses to test robustness .

Q. What experimental strategies can resolve discrepancies in pharmacokinetic data for this compound across ethnic populations?

- Methodological Answer : Conduct pharmacogenomic studies to identify polymorphisms affecting drug metabolism (e.g., CYP3A4/5 variants). Use population pharmacokinetic modeling to adjust dosing for ethnic-specific variables (e.g., insulin/T-cell response differences in Black patients ). Collaborate with diverse cohorts in clinical trials and validate findings via LC-MS/MS plasma assays .

Q. How can researchers optimize in vitro assays to study this compound’s anti-angiogenic properties without confounding cytotoxicity?

- Methodological Answer : Use endothelial cell proliferation assays (e.g., HUVEC) with dexamethasone concentrations ≤1 μM to avoid apoptosis. Normalize results to vehicle controls and validate via tube formation/matrigel assays. Correlate with microvascular density changes in xenograft models, ensuring blinding and sample-size calculations to reduce bias .

Methodological Guidance for Study Design

- Literature Review : Critically synthesize primary sources (e.g., RECOVERY trial data ), avoiding overreliance on secondary summaries. Use databases like PubMed/MEDLINE with Boolean terms (e.g., "dexamethasone AND diabetes AND albumin") .

- Data Reporting : Adhere to SRQR or COSMOS-E standards for systematic reviews, detailing search strategies, risk-of-bias assessments, and subgroup analyses .

- Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for human/animal studies, citing ethical guidelines (e.g., WHO clinical standards ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。